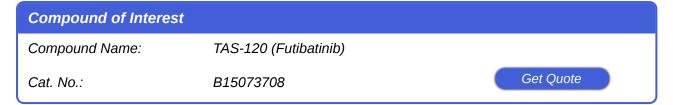


Application Notes and Protocols for Evaluating Futibatinib Efficacy in Preclinical Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Futibatinib (formerly TAS-120) is a potent, selective, and irreversible small-molecule inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3][4][5] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of solid tumors.[1][3][6] Futibatinib covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR, leading to sustained and irreversible inhibition of the receptor and its downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCy cascades.[1][2][3] This unique mechanism of action allows Futibatinib to overcome resistance observed with some reversible FGFR inhibitors.[6][7]

These application notes provide a comprehensive guide for researchers to design and execute preclinical in vivo studies using various animal models to evaluate the efficacy of Futibatinib. The protocols detailed below are based on established methodologies from preclinical studies that have successfully demonstrated the anti-tumor activity of Futibatinib in cancers with specific FGFR alterations.[5][7][8]

Key Signaling Pathway Targeted by Futibatinib

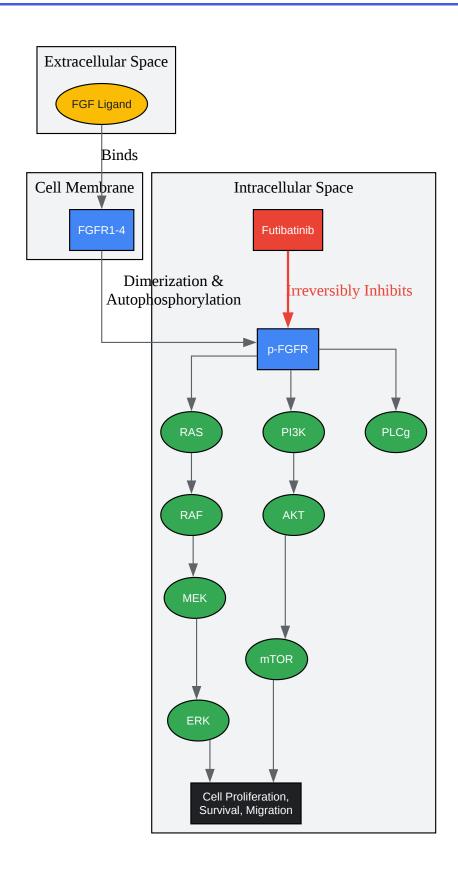






Futibatinib's primary mechanism of action is the inhibition of the FGFR signaling cascade. The diagram below illustrates the key components of this pathway and the point of inhibition by Futibatinib.





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Caption: Futibatinib inhibits the FGFR signaling pathway.





Efficacy of Futibatinib in Cell Line-Derived Xenograft (CDX) Models

Futibatinib has demonstrated significant anti-tumor activity in a range of CDX models harboring various FGFR aberrations.[5][8] The following table summarizes key data from these preclinical studies.



Cell Line	Cancer Type	FGFR Alteration	Animal Model	Futibatini b Dose (mg/kg/da y, oral)	Treatmen t Duration	Outcome
OCUM- 2MD3	Gastric Cancer	FGFR2 Amplificatio n	Nude Mice	0.5, 1.5, 5	14 days	Dose- dependent tumor reduction[8
SNU-16	Gastric Cancer	FGFR2 Amplificatio n	Nude Rats	Not specified	Not specified	Significant anti-tumor efficacy[7]
MFM-223	Breast Cancer	FGFR1/2 Amplificatio n	Nude Mice	12.5, 50	14 days	Robust growth inhibition[7] [8]
RT-112/84	Bladder Cancer	FGFR3 Fusion	Nude Mice	1.5, 5, 15	14 days	Dose- dependent tumor reduction
KMS-11	Multiple Myeloma	FGFR3 Translocati on	NOD/SCID Mice	5, 15	14 days	Significant tumor growth inhibition[8]
AN3 CA	Endometria I Carcinoma	FGFR2 Mutation	Nude Mice	Not specified	Not specified	Significant anti-tumor efficacy[7]



						Ineffective as
RMS559	Rhabdomy osarcoma	FGFR4				monothera
		Activating Mutation	Nude Mice	5, 15, 25	21 days	py in
						delaying
						tumor
						growth[9]

Efficacy of Futibatinib in Patient-Derived Xenograft (PDX) Models

PDX models, which more closely recapitulate the heterogeneity of human tumors, have also been instrumental in evaluating Futibatinib's efficacy.



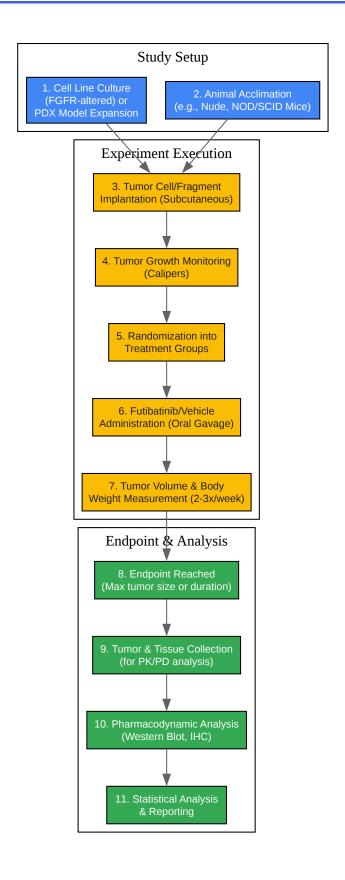
PDX Model	Cancer Type	FGFR Alteration	Animal Model	Futibatini b Dose (mg/kg/da y, oral)	Treatmen t Duration	Outcome
iCCA-PDX	Intrahepati c Cholangioc arcinoma	FGFR2 Fusion	Immunodef icient Mice	Not specified	Not specified	Inhibition of FGFR signaling and cell proliferatio n[10]
Breast Cancer PDX 1	Breast Cancer	FGFR2 Amplificatio n	Nude Mice	15	28 days	Tumor stabilizatio n[11][12] [13]
Breast Cancer PDX 2	Breast Cancer	FGFR2 Y375C Mutation/A mplification	Nude Mice	15	>110 days	Prolonged tumor regression[11][12][13]
Gastric Cancer PDX	Gastric Cancer	FGFR2 Amplificatio n	Immunodef icient Mice	Not specified	Not specified	Marked antitumor effects observed with FGFR inhibitors[1 4]
Urothelial Carcinoma PDX	Urothelial Carcinoma	FGFR3 Mutation	Immunodef icient Mice	Not specified	Not specified	Combination with EGFR inhibitor showed improved response[15]



Experimental Protocols

A generalized workflow for conducting in vivo efficacy studies with Futibatinib is presented below. This should be adapted based on the specific cell line or PDX model, cancer type, and experimental goals.





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Caption: General workflow for a Futibatinib xenograft study.



Protocol 1: Cell Line-Derived Xenograft (CDX) Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of Futibatinib in a cancer cell line with a known FGFR alteration.

1. Materials

- Cell Lines: Select cancer cell lines with confirmed FGFR alterations (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 fusion).[7][8]
- Animals: 6-8 week old female athymic nude mice (BALB/c nude) or NOD/SCID mice.[7][16]
- Reagents: Growth medium, Fetal Bovine Serum (FBS), antibiotics, PBS, Matrigel, Trypan blue.
- Futibatinib Formulation: Prepare Futibatinib in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
- Equipment: Laminar flow hood, incubator, centrifuges, hemocytometer, syringes, gavage needles, digital calipers, animal balance.

2. Methods

- Cell Culture: Culture cells in the recommended medium under standard conditions (37°C, 5% CO2). Ensure cells are free of mycoplasma contamination.
- Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.[7]
- Tumor Implantation:
 - Harvest cells during their exponential growth phase.
 - Resuspend 5-10 million cells in 100-200 μL of a 1:1 mixture of sterile PBS and Matrigel.
 [16]
 - Inject the cell suspension subcutaneously into the right flank of each mouse.



- Tumor Growth Monitoring and Randomization:
 - Begin measuring tumor dimensions 2-3 times per week using digital calipers once tumors are palpable.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7][17]
 - When the average tumor volume reaches 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Futibatinib low dose, Futibatinib high dose), with n=6-10 mice per group.[8][9][16]
- Drug Administration:
 - Administer Futibatinib or vehicle control orally once daily via gavage at the predetermined dose levels.[8][16]
 - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[7][17]
- · Endpoint and Tissue Collection:
 - Continue treatment for the specified duration (e.g., 14-28 days) or until tumors in the control group reach the pre-defined endpoint size.[7]
 - At the end of the study, euthanize the animals and carefully excise the tumors.
 - A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, while another can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).[7]
 [17]

Protocol 2: Pharmacodynamic (PD) Analysis

Objective: To assess the inhibition of FGFR signaling in tumor tissues following Futibatinib treatment.

- 1. Western Blot for Phospho-FGFR and Downstream Effectors
- Protein Extraction: Homogenize snap-frozen tumor tissues in lysis buffer containing protease and phosphatase inhibitors.



- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 μg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect bands using an ECL substrate.[17]
- Analysis: Normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control like GAPDH or β-actin to ensure equal loading.[17]
- 2. Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
- Tissue Processing: Process formalin-fixed tissues, embed in paraffin, and cut 4-5 μ m sections.[17]
- Staining:
 - Perform antigen retrieval using an appropriate buffer.
 - Incubate sections with primary antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).[7]
 - Use a suitable secondary antibody and detection system.
 - Counterstain with hematoxylin.
- Analysis: Quantify the percentage of positive-staining cells in tumor sections from different treatment groups.



Conclusion

The protocols and data presented provide a robust framework for the preclinical evaluation of Futibatinib in animal models with FGFR alterations.[7] These studies are critical for understanding the anti-tumor activity, dose-response relationship, and pharmacodynamic effects of Futibatinib, ultimately supporting its clinical development for patients with FGFR-driven cancers.[5][8] Careful selection of appropriate models and rigorous execution of these protocols are essential for generating reliable and translatable data.[7]

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